molecular formula C21H17N3O B2370702 N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine CAS No. 331988-64-8

N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine

Cat. No.: B2370702
CAS No.: 331988-64-8
M. Wt: 327.387
InChI Key: ZMHUZGVGIOLSDP-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .

Scientific Research Applications

N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine has been investigated for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, showing activity against certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic properties

Safety and Hazards

As with any chemical compound, handling “N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine” would require appropriate safety precautions. These might include avoiding inhalation or skin contact, and using the compound only in a well-ventilated area or under a fume hood .

Future Directions

The study of quinazoline derivatives is an active area of research, due to their wide range of biological activities. Future research on “N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine” could involve investigating its potential biological activities, studying its physical and chemical properties in more detail, or exploring new methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine typically involves the reaction of 2-aminobenzophenone with 2-methoxyaniline under specific conditions. One common method includes the use of a dehydrating agent such as polyphosphoric acid (PPA) to facilitate the cyclization reaction, forming the quinazoline core . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine involves its interaction with molecular targets such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved may include the PI3K/Akt and MAPK/ERK pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives. Its methoxyphenyl group can enhance its binding affinity to certain molecular targets, making it a promising candidate for further drug development .

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-25-19-14-8-7-13-18(19)23-21-22-17-12-6-5-11-16(17)20(24-21)15-9-3-2-4-10-15/h2-14H,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHUZGVGIOLSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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